1-(3,4-dimethylbenzoyl)-3-methylpiperidine
Overview
Description
1-(3,4-Dimethylbenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 4 positions, attached to a piperidine ring which is further substituted with a methyl group at the 3 position. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3,4-dimethylbenzoyl)-3-methylpiperidine typically involves the following steps:
Electrophilic Aromatic Substitution:
N-Methylation: The piperidine ring is then methylated at the 3 position using methyl iodide in the presence of a strong base like sodium hydride.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylbenzoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-3-methylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-(3,4-Dimethylbenzoyl)-3-methylpiperidine can be compared with other similar compounds such as:
1-(3,4-Dimethylbenzoyl)piperidine: Lacks the methyl group at the 3 position of the piperidine ring, resulting in different chemical and biological properties.
1-Benzoyl-3-methylpiperidine: Lacks the methyl groups on the benzoyl ring, which affects its reactivity and interaction with biological targets.
3,4-Dimethylbenzoyl chloride: Used as a precursor in the synthesis of this compound, but lacks the piperidine ring.
The unique substitution pattern of this compound imparts specific properties that make it distinct from these related compounds.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-5-4-8-16(10-11)15(17)14-7-6-12(2)13(3)9-14/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKODPYGGBFYCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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